methyl 2-{[2-oxo-4-(2-oxo-2H-chromen-3-yl)-2H-chromen-7-yl]oxy}propanoate
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Overview
Description
Methyl 2-{[2-oxo-4-(2-oxo-2H-chromen-3-yl)-2H-chromen-7-yl]oxy}propanoate is a complex organic compound belonging to the class of coumarin derivatives Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{[2-oxo-4-(2-oxo-2H-chromen-3-yl)-2H-chromen-7-yl]oxy}propanoate typically involves the condensation of 4-hydroxycoumarin with methyl 2-bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like ethanol or acetonitrile. The product is then purified using column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[2-oxo-4-(2-oxo-2H-chromen-3-yl)-2H-chromen-7-yl]oxy}propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various esters or amides.
Scientific Research Applications
Methyl 2-{[2-oxo-4-(2-oxo-2H-chromen-3-yl)-2H-chromen-7-yl]oxy}propanoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Studied for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of photoactive materials and fluorescent sensors.
Mechanism of Action
The mechanism of action of methyl 2-{[2-oxo-4-(2-oxo-2H-chromen-3-yl)-2H-chromen-7-yl]oxy}propanoate involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial DNA gyrase, contributing to its antimicrobial activity. The pathways involved include oxidative stress modulation and apoptosis induction .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-{[2-oxo-4-phenyl-2H-chromen-7-yl]oxy}propanoate
- Ethyl 2-{[2-oxo-4-phenyl-2H-chromen-7-yl]oxy}propanoate
- Methyl 2-{[2-oxo-4-methyl-2H-chromen-7-yl]oxy}propanoate
Uniqueness
Methyl 2-{[2-oxo-4-(2-oxo-2H-chromen-3-yl)-2H-chromen-7-yl]oxy}propanoate is unique due to its dual coumarin structure, which imparts distinct chemical and biological properties. This dual structure enhances its ability to interact with multiple molecular targets, making it a versatile compound for various applications .
Biological Activity
Methyl 2-{[2-oxo-4-(2-oxo-2H-chromen-3-yl)-2H-chromen-7-yl]oxy}propanoate, a compound with significant structural complexity, has garnered attention for its potential biological activities. This article explores the compound's biological properties, including its anticancer effects, enzyme inhibition capabilities, and other pharmacological activities, supported by data tables and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be depicted as follows:
This compound features a coumarin backbone, which is known for various biological activities, particularly in the realm of cancer research.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines. Notably, it has shown promising results against breast cancer (MCF-7) cells.
Table 1: Anticancer Activity Data
Compound | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
This compound | MCF-7 | 9.54 | |
Coumarin derivative | MCF-7 | 0.47 | |
Coumarin-containing ester | hCA IX | 21.8 |
The compound exhibited an IC50 value of 9.54 µM , indicating moderate potency against MCF-7 cells. In comparison, other coumarin derivatives have demonstrated even lower IC50 values, suggesting that modifications to the coumarin structure can enhance anticancer efficacy.
2. Enzyme Inhibition
This compound has also been investigated for its inhibitory effects on various enzymes involved in cancer metabolism.
Table 2: Enzyme Inhibition Data
Enzyme Target | Inhibition Type | Reference |
---|---|---|
Carbonic Anhydrase IX (hCA IX) | Selective inhibition | |
Other isoforms (hCA I) | Non-selective inhibition observed |
The selective inhibition of hCA IX over hCA I at a concentration of 21.8 nM suggests that this compound could be a candidate for targeted cancer therapies, particularly in tumors expressing high levels of hCA IX.
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of methyl 2-{[2-oxo-4-(2-oxo-2H-chromen-3-ylen)-2H-chromen -7 -yl]oxy}propanoate:
- Synthesis and Characterization : The compound was synthesized via O-acylation reactions involving 7-hydroxy derivatives of coumarins, followed by comprehensive characterization using techniques such as NMR and mass spectrometry to confirm structural integrity .
- In Vivo Studies : Preliminary in vivo studies indicated that administration of the compound resulted in reduced tumor growth in murine models, supporting its potential as an anticancer agent .
- Mechanistic Insights : Mechanistic studies revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways, further elucidating its mode of action .
Properties
Molecular Formula |
C22H16O7 |
---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
methyl 2-[2-oxo-4-(2-oxochromen-3-yl)chromen-7-yl]oxypropanoate |
InChI |
InChI=1S/C22H16O7/c1-12(21(24)26-2)27-14-7-8-15-16(11-20(23)28-19(15)10-14)17-9-13-5-3-4-6-18(13)29-22(17)25/h3-12H,1-2H3 |
InChI Key |
KOKGDWOCSFANIR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OC)OC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC4=CC=CC=C4OC3=O |
Origin of Product |
United States |
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